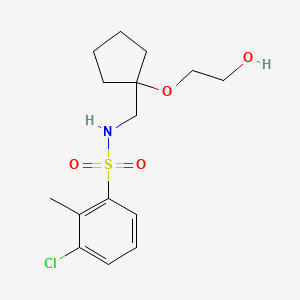

3-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methylbenzenesulfonamide

CAS No.: 2176070-14-5

Cat. No.: VC4142012

Molecular Formula: C15H22ClNO4S

Molecular Weight: 347.85

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2176070-14-5 |

|---|---|

| Molecular Formula | C15H22ClNO4S |

| Molecular Weight | 347.85 |

| IUPAC Name | 3-chloro-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-2-methylbenzenesulfonamide |

| Standard InChI | InChI=1S/C15H22ClNO4S/c1-12-13(16)5-4-6-14(12)22(19,20)17-11-15(21-10-9-18)7-2-3-8-15/h4-6,17-18H,2-3,7-11H2,1H3 |

| Standard InChI Key | ILQASTWYHPGGMW-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2(CCCC2)OCCO |

Introduction

1. Introduction to the Compound

3-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methylbenzenesulfonamide is a synthetic organic compound that likely belongs to the sulfonamide family. Sulfonamides are widely used in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

2. Structural Analysis

The compound's structure consists of:

-

A benzene ring substituted with chlorine (3-chloro) and a methyl group (2-methyl).

-

A sulfonamide group (-SO₂NH-) attached to the benzene ring.

-

A side chain containing a cyclopentyl group linked via a methyl bridge and further functionalized with a hydroxyethoxy group.

Table 1: Key Functional Groups in the Compound

| Functional Group | Description |

|---|---|

| Benzene Ring | Aromatic core |

| Chlorine Substitution | Electron-withdrawing group |

| Sulfonamide (-SO₂NH-) | Pharmacophore with biological activity |

| Cyclopentyl Side Chain | Contributes to steric and hydrophobic properties |

| Hydroxyethoxy Group | Enhances solubility and hydrogen bonding |

3. Potential Applications

Based on its structure, this compound might exhibit:

-

Biological Activity: Sulfonamides are known for their ability to inhibit enzymes like carbonic anhydrase or dihydropteroate synthase.

-

Pharmaceutical Use: The hydroxyethoxy group may improve solubility and bioavailability, making it suitable for drug development.

-

Chemical Reactivity: The combination of aromatic and aliphatic regions could make it versatile in chemical synthesis.

4. Analytical Methods

To characterize this compound, the following techniques would be employed:

-

NMR Spectroscopy: To confirm the chemical structure and functional groups.

-

Mass Spectrometry (MS): For molecular weight determination.

-

Infrared Spectroscopy (IR): To identify characteristic bonds (e.g., S=O stretching in sulfonamides).

-

X-ray Crystallography: If crystalline, to determine the 3D structure.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume